

Application Notes and Protocols: Preclinical Formulation of Dapagliflozin Propanediol Hydrate

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Compound of Interest

Compound Name: *Dapagliflozin propanediol hydrate*

Cat. No.: *B8033639*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Dapagliflozin is a first-in-class, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action is independent of insulin, involving the reduction of renal glucose reabsorption and subsequent increase in urinary glucose excretion.[1][3][4] For preclinical research, dapagliflozin is often formulated as **dapagliflozin propanediol hydrate**, a crystalline form that consists of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[2][5] This form was developed to improve upon the poor solid-state stability and high hygroscopicity of the parent dapagliflozin molecule.[6][7] However, even this hydrate form can be sensitive to temperature and humidity, necessitating careful handling and formulation for reliable and reproducible preclinical results.[5][6]

These application notes provide detailed protocols for the preparation and stability assessment of **dapagliflozin propanediol hydrate** formulations intended for oral administration in preclinical studies, particularly in rodent models.

Physicochemical and Pharmacokinetic Properties

Proper formulation design requires a thorough understanding of the active pharmaceutical ingredient's (API) properties.

Table 1: Physicochemical Properties of **Dapagliflozin Propanediol Hydrate**

Property	Value	References
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate	[8]
Molecular Formula	C ₂₄ H ₃₅ ClO ₉	[9][10]
Molecular Weight	502.98 g/mol	[9][11]
Appearance	White to Off-white Solid	[8]
Melting Point	Approximately 72.4°C to 78°C	[12][13]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol. Freely soluble in water.	[8][9][12]

| Storage | 2 - 8 °C |[8] |

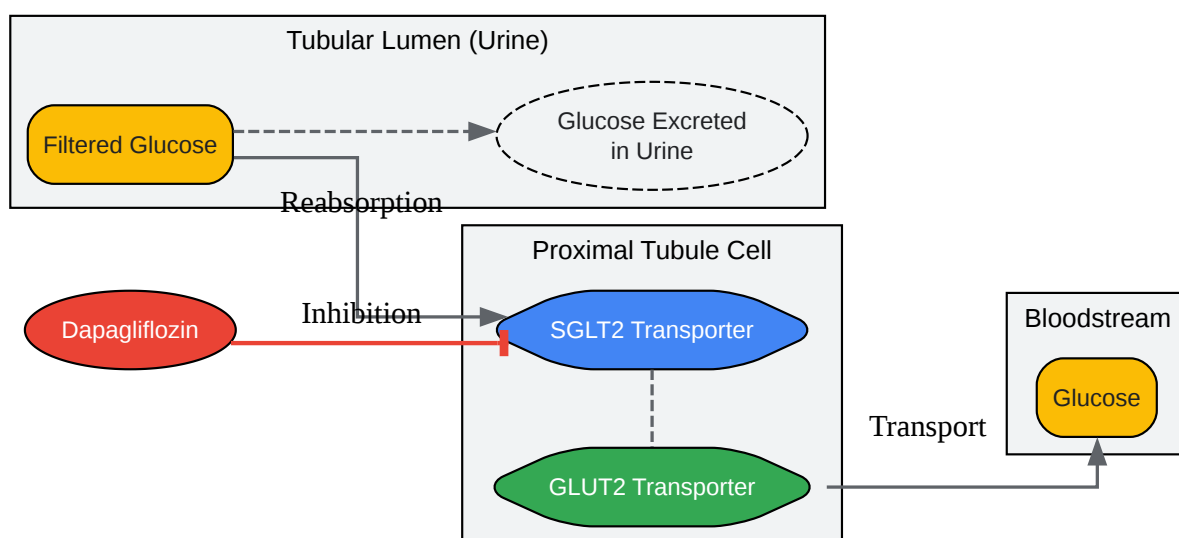
Table 2: Pharmacokinetic Parameters of Dapagliflozin

Parameter	Value	Notes	References
Oral Bioavailability	78%	Following a 10 mg dose.	[14]
Time to Peak Plasma (T _{max})	~2 hours	In a fasted state. A high-fat meal can prolong T _{max} by ~1 hour.	[14]
Plasma Half-life	~12 hours		[4]

| Metabolism | Primarily via UGT1A9 to an inactive metabolite. | Less than 2% is excreted unchanged in urine. |[4] |

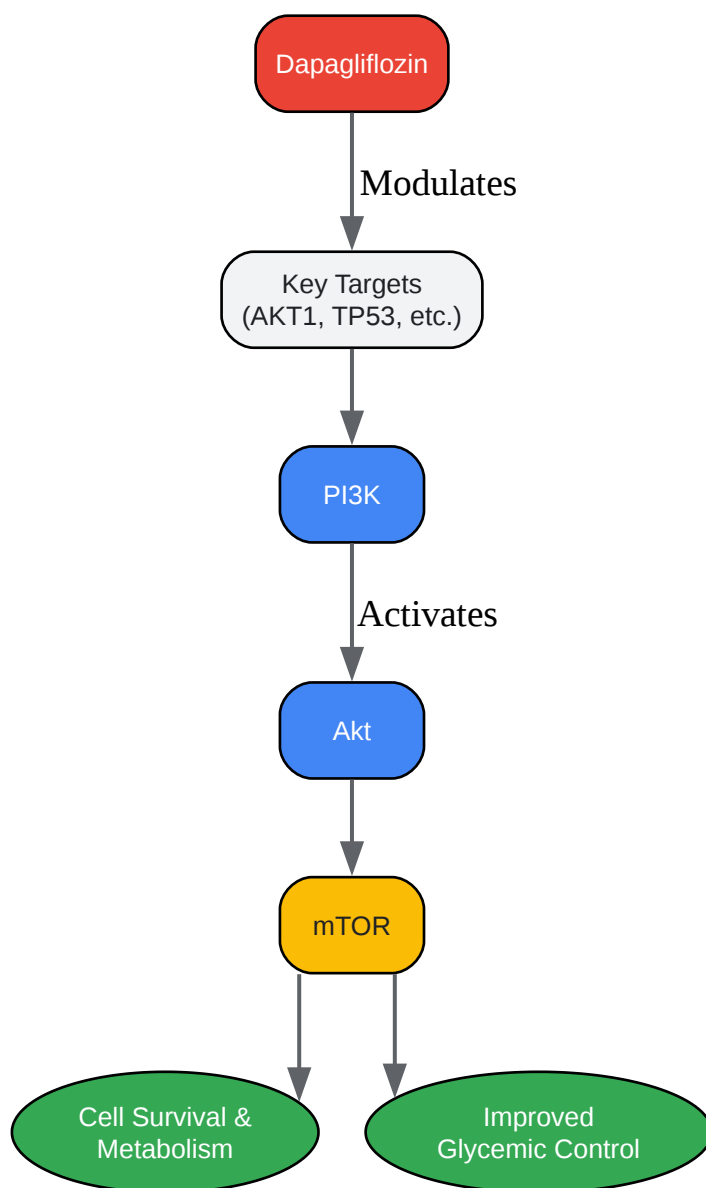
Mechanism of Action and Signaling Pathways

Dapagliflozin's primary therapeutic effect is achieved by inhibiting SGLT2 in the proximal renal tubules.[4][15] This action blocks the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria) and thereby lowering blood glucose levels.[3][4] Beyond glycemic control, studies suggest that dapagliflozin's benefits may be linked to other molecular pathways, including the PI3K-Akt signaling pathway, which is crucial for cellular processes like growth, survival, and metabolism.[16]



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Caption: Primary mechanism of action of Dapagliflozin via SGLT2 inhibition in the kidney.



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Caption: Dapagliflozin's potential influence on the PI3K-Akt signaling pathway.[16]

Experimental Protocols

Protocol 1: Preparation of Dapagliflozin Formulation for Oral Gavage

This protocol describes the preparation of a **dapagliflozin propanediol hydrate** suspension, a common method for oral administration in preclinical rodent studies.

Materials:

- **Dapagliflozin propanediol hydrate** (purity >98%)[8]
- Vehicle: Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in purified water
- Purified water (e.g., Milli-Q or equivalent)
- Glass mortar and pestle
- Calibrated analytical balance
- Volumetric flasks and graduated cylinders
- Magnetic stirrer and stir bar
- Homogenizer (optional, for improved suspension uniformity)

Procedure:

- Vehicle Preparation (0.5% CMC-Na):
 - Heat approximately 80% of the required volume of purified water to 60-70°C.
 - Slowly add 0.5 g of CMC-Na for every 100 mL of final volume while stirring vigorously with a magnetic stirrer to avoid clumping.
 - Continue stirring until the CMC-Na is fully dispersed.
 - Allow the solution to cool to room temperature, then add the remaining volume of water.
 - Stir until a clear, viscous solution is formed. Store at 2-8°C.
- Dosage Calculation:
 - Determine the required concentration (mg/mL) based on the desired dose (mg/kg), the average animal body weight (kg), and the dosing volume (mL/kg). A typical oral gavage volume for rats is 5-10 mL/kg.

- Formula: Concentration (mg/mL) = [Dose (mg/kg) × Body Weight (kg)] / Dosing Volume (mL)
- Example for a 10 mg/kg dose in a 250g rat with a 5 mL/kg dosing volume:
 - Dosing volume = 0.250 kg × 5 mL/kg = 1.25 mL
 - Required drug amount = 10 mg/kg × 0.250 kg = 2.5 mg
 - Concentration = 2.5 mg / 1.25 mL = 2.0 mg/mL
- Suspension Formulation:
 - Accurately weigh the required amount of **dapagliflozin propanediol hydrate** using a calibrated balance.
 - Place the powder in a glass mortar.
 - Add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down aggregates.
 - Gradually add the remaining vehicle in small portions while continuously stirring and mixing.
 - Transfer the suspension to a volumetric flask or graduated cylinder. Rinse the mortar and pestle with vehicle and add the rinsing to the bulk suspension to ensure a complete transfer.
 - Adjust to the final volume with the vehicle.
 - Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. If available, a brief period of homogenization can further improve uniformity.

Administration:

- The formulation should be administered orally via gavage using an appropriately sized feeding needle.

- The suspension must be continuously stirred during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Protocol 2: Short-Term Stability Assessment of the Formulation

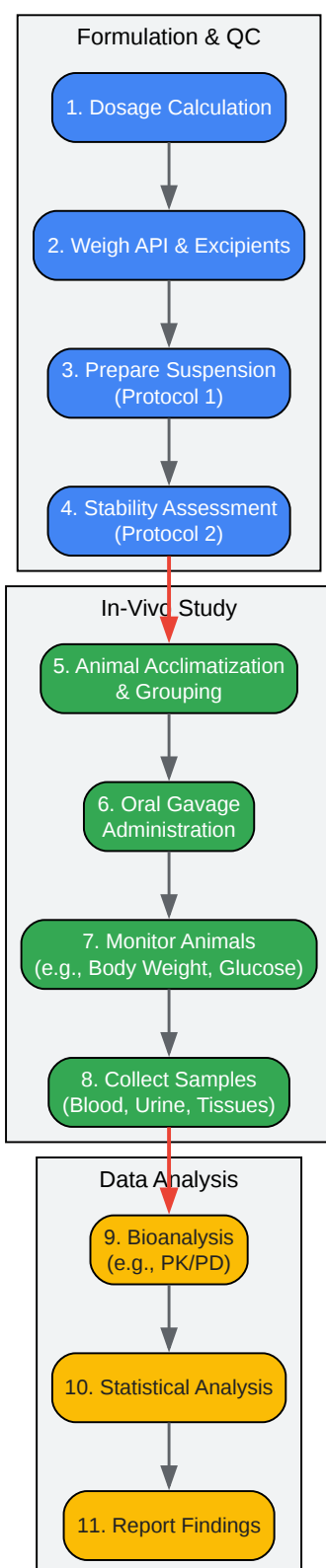
This protocol outlines a basic procedure to confirm the stability of the prepared suspension for the duration of a typical daily dosing experiment.

Methodology:

- Prepare the dapagliflozin suspension as described in Protocol 1.
- Store the suspension under the same conditions as it would be during the in-vivo experiment (e.g., room temperature on a stir plate).
- Collect samples at specified time points (e.g., T=0, 2, 4, and 8 hours).
- Analyze the samples for the following parameters:
 - Visual Inspection: Check for any changes in color, consistency, or evidence of significant precipitation.
 - pH Measurement: Record the pH of the suspension.
 - Concentration Analysis (HPLC): Determine the concentration of dapagliflozin in the suspension using a validated stability-indicating HPLC method.^[12] The analysis should confirm that the concentration remains within $\pm 10\%$ of the initial (T=0) concentration.

Experimental and Formulation Workflow

The following diagram illustrates the logical flow from preclinical formulation development to in-vivo evaluation.



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Caption: General workflow for preclinical studies using a dapagliflozin formulation.

Preclinical Efficacy Data

The following table summarizes representative data from a preclinical study in Zucker diabetic fatty (ZDF) rats, demonstrating the efficacy of orally administered dapagliflozin.

Table 3: Efficacy of Dapagliflozin in ZDF Rats (15-Day Study)

Treatment Group	Dose (mg/kg/day, oral)	Fasting Plasma Glucose (mg/dL)	Fed Plasma Glucose (mg/dL)	Reference
Vehicle	-	295.2 ± 19.5	-	[17]
Dapagliflozin	1.0	138.2 ± 7.4	Significantly Reduced	[17]
Dapagliflozin	5.0	Significantly Reduced	Significantly Reduced	[18]

| Dapagliflozin | 10.0 | Significantly Reduced | Significantly Reduced | [[17]][18] |

Note: "Significantly Reduced" indicates a statistically significant reduction compared to the vehicle-treated group as reported in the source literature. In a 14-day study in patients with type 2 diabetes, dapagliflozin led to a dose-dependent urinary glucose excretion of up to 70 g/day .[17]

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